5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2-methylpropyl)pyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-[1-(2-methylpropyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine include other pyrazole and thiadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
3-(2-Methylpropyl)pyrazole: Similar in structure but lacks the thiadiazole ring, leading to different reactivity and biological properties.
1,3,4-Thiadiazole-2-amine: Contains the thiadiazole ring but lacks the pyrazole moiety, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
5-[2-(2-methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6(2)5-14-7(3-4-11-14)8-12-13-9(10)15-8/h3-4,6H,5H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCHZDSLBJSBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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